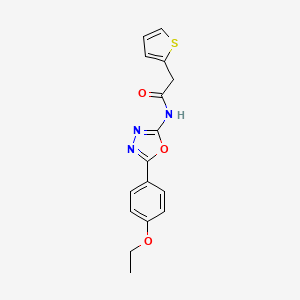

N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. While the specific compound is not directly synthesized or characterized in the provided papers, similar compounds with variations in the aryl substituents and the acetamide moiety have been synthesized and studied for their biological properties, such as anticancer, anti-inflammatory, antioxidant, antibacterial, and hemolytic activities.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from aromatic acids, which are converted into esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols. These thiols are then reacted with various substituted 2-bromoacetamides in the presence of a polar aprotic solvent like DMF and a base such as sodium hydride (NaH) to yield the final compounds . The synthesis is confirmed by spectroscopic methods like LCMS, IR, 1H-NMR, and 13C-NMR, as well as elemental analysis .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the 1,3,4-oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The ring is often substituted with various aryl groups, which can significantly influence the compound's biological activity. The structure of these compounds is elucidated using spectroscopic techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the electron-withdrawing nature of the oxadiazole ring and the substituents attached to it. These compounds can undergo further chemical transformations, which can be utilized to synthesize a wide range of biologically active molecules. The specific reactions and reactivity patterns of "N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide" would depend on the nature of the substituents and the overall electronic configuration of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's biological activity and pharmacokinetic profile. The compounds in the provided studies were found to have varying degrees of cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial activities, which are indicative of their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Computational and Pharmacological Potentials

Recent research has highlighted the computational and pharmacological potentials of various 1,3,4-oxadiazole derivatives. These compounds, including those closely related to N-(5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) revealed that certain derivatives exhibit moderate inhibitory effects across all assays. Notably, some compounds demonstrated high affinity for COX-2 and 5-LOX, correlating to their significant analgesic and anti-inflammatory effects. This research underscores the therapeutic promise of 1,3,4-oxadiazole derivatives in treating various conditions by modulating biological targets associated with pain, inflammation, and cancer (M. Faheem, 2018).

Antimicrobial and Hemolytic Activity

Another study synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated them for their antimicrobial and hemolytic activity. These compounds exhibited variable effectiveness against selected microbial species, with some showing notable potency. This research adds to the understanding of 1,3,4-oxadiazole derivatives' potential in developing new antimicrobial agents with reduced toxicity (Samreen Gul et al., 2017).

Novel Derivative Characterization and Potential

A novel 1,3,4-oxadiazole derivative containing the benzimidazole moiety was synthesized and characterized. NMR studies provided insights into the compound's structure and potential therapeutic applications, indicating a pathway for the development of new pharmacologically active molecules based on the 1,3,4-oxadiazole scaffold (Li Ying-jun, 2012).

Propiedades

IUPAC Name |

N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-2-21-12-7-5-11(6-8-12)15-18-19-16(22-15)17-14(20)10-13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUGXDRDNIMZLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2499125.png)

![[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid](/img/structure/B2499126.png)

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)

![2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499139.png)

![N-(3,4-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2499140.png)